5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole
Description
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Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-14(2)15-9-11-17(12-10-15)24-13-18-19(22-23(3)20(18)21)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVVBSNYRQWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory.
Mode of Action
It’s known that pyrazole derivatives interact with various biological targets leading to a wide range of activities.
Preparation Methods
Core Pyrazole Synthesis via Acyl Chloride Intermediate
The foundational approach involves constructing the 5-chloro-1-methyl-3-phenylpyrazole scaffold followed by late-stage sulfanylmethyl functionalization at position 4. As demonstrated by Deglmann et al., the sequence begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxidation using potassium permanganate to yield the corresponding carboxylic acid (87% purity). Subsequent treatment with sulfuryl chloride (SO₂Cl₂) generates the reactive acyl chloride intermediate, confirmed by IR carbonyl stretching at 1,705 cm⁻¹.
Meyer-Schuster Rearrangement for Pyrazole Assembly
CN110483400A discloses an alternative pathway leveraging propargyl alcohol derivatives and halogen sources under Brønsted acid catalysis. Key steps include:
*Theoretical yield based on analogous thioether couplings
This method avoids acyl chloride intermediates through in situ generation of electrophilic halogen species that trap hydrazine-derived nucleophiles. ¹H NMR monitoring at δ 2.5 ppm confirms C3-CH₃ group retention during functionalization.
Multicomponent Oxidative Coupling Strategy
Recent advances by Smith et al. enable direct N–N bond formation via titanium-mediated [2+2+1] cyclization:
Precursor Assembly
- Ti imido complex ([py₂TiCl₂(NPh)]₂)
- Alkyne: 4-[(4-i-PrS)C₆H₄CH₂C≡CH
- Nitrile: ClC≡N
Cyclization
This route achieves 75% yield in model systems, though scalability for branched thioethers requires further optimization. Key advantages include avoidance of hydrazine derivatives and single-pot regiocontrol.
Comparative Analysis of Methodologies
The acyl chloride method remains preferred for large-scale synthesis despite longer step sequences, while multicomponent coupling shows promise for rapid diversification.
Spectral Characterization & Quality Control
Critical analytical data for batch validation:
¹H NMR (400 MHz, CDCl₃)
- δ 7.48–7.66 (m, 8H, Ar-H)
- δ 4.21 (s, 2H, SCH₂)
- δ 2.51 (sept, J=6.8 Hz, 1H, i-Pr)
- δ 1.22 (d, J=6.8 Hz, 6H, i-Pr-CH₃)
MS (EI)
HPLC Purity
Stability studies indicate 24-month shelf life at -20°C in amber vials.
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